3,3',4,4'-Tetramethyl-2,2'-bipyridine
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Overview
Description
“4,4’,6,6’-Tetramethyl-2,2’-bipyridine” is a chemical compound with the CAS Number: 4444-27-3. It has a molecular weight of 212.29 .
Synthesis Analysis
The synthesis of bipyridinium salts, which are similar to the compound , involves commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis
Bipyridines represent a heteroaromatic scaffold with tremendous use across various research fields. X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridinium salts are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis
The physical form of “4,4’,6,6’-Tetramethyl-2,2’-bipyridine” is solid. It is stored in a dry room at normal temperature .Scientific Research Applications
Chemical Scaffold for Inhibitor Design
3,3',4,4'-Tetramethyl-2,2'-bipyridine derivatives have been explored as a chemical scaffold for designing new inhibitors. A study demonstrated their application in inhibiting transthyretin (TTR) fibrillogenesis, a process involved in amyloid diseases. This research highlights the significance of the right combination of hydrogen-bond sites and the presence of iodine in these derivatives for effective inhibition (Dessì et al., 2020).
Methylation Resistance
The structure of 3,3'-N,N'-bis(amino)-2,2'-bipyridine, a variant of 4,4'-bipyridines, has been investigated for its unusual resistance to methylation. This study adds to the understanding of the chemical behavior of bipyridines under different conditions (ChisholmDanielle et al., 2011).
In Situ Oxidation and Decarboxylation
The in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions have been studied. This research contributes to the understanding of the structural transformations and applications of bipyridines in coordination chemistry (Kelly et al., 2013).
Energy Transfer Dynamics
4,4',5,5'-Tetramethyl-2,2'-bipyridine has been used in the synthesis and study of tetranuclear FeRe3 chromophore-quencher complexes. This research explores the energy transfer dynamics in these complexes, advancing the field of photophysical chemistry (Knight et al., 2008).
Coordination Compounds and Metal-Organic Frameworks
The coordination behavior of 4,4',6,6'-Tetramethyl-2,2'-bipyridine with various metals has been investigated. This research contributes significantly to the development of new coordination compounds and metal-organic frameworks, which have potential applications in catalysis and materials science (Hall et al., 1966).
Applications in Solar Cells
The use of tetramethyl-bipyridine derivatives in dye-sensitized solar cells (DSSC) has been researched. These studies focus on developing new ligands to improve metal oxide surface binding properties in DSSCs, contributing to advancements in renewable energy technologies (Woodward et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylpyridin-2-yl)-3,4-dimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-7-15-13(11(9)3)14-12(4)10(2)6-8-16-14/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUWXIVMJCCOEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C2=NC=CC(=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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